1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KX1-141 is an Src-protein tyrosine kinase inhibitor, which may reduce cisplatin ototoxicity while preserving its antitumor effect.
Scientific Research Applications
Metabolic Pathways and Enzymatic Reactions
- Metabolism and Disposition in Humans : The metabolism of a compound structurally related to 1H-Indole-2-carboxamide, involving γ-aminobutyric acid type A receptor partial agonist activities, was studied in humans. The metabolism primarily occurs via oxidative deamination and to a lesser extent through aliphatic hydroxylation and carbamate formation, with monoamine oxidase-B playing a significant role in these metabolic pathways (Shaffer et al., 2008).
Chemical Properties and Solvent Interactions
- Solvent Dependence of Optical Rotation : A cholecystokinin-A antagonist structurally related to 1H-Indole-2-carboxamide showed significant solvent dependence in its optical rotation, suggesting the importance of solvent interactions in influencing the properties of such compounds (Deguchi et al., 1993).
Potential Cannabinoid Receptor Activity
- Allosteric Modulation of Cannabinoid Receptor 1 : A study on indole-2-carboxamides revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). The research highlights the potential of certain indole-2-carboxamides in influencing CB1 receptor activity (Khurana et al., 2014).
Anticancer and Antimicrobial Activity
Evaluation as Anticancer and Antimicrobial Agents : Certain indole-pyrimidine hybrids, including N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, demonstrated significant in vitro anticancer activity against various cancer cell lines and showed notable antimicrobial activity, highlighting their potential therapeutic applications (Gokhale et al., 2017).
Synthesis and Antimycobacterial Activity : A study synthesized and evaluated a series of 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their derivatives for antimycobacterial activity against Mycobacterium tuberculosis. The compounds displayed moderate to good inhibitory activity, indicating potential applications in tuberculosis treatment (Cihan-Üstündağ & Çapan, 2012).
Potential for Antituberculosis Agents
- Role in Antituberculosis Therapy : Indole-2-carboxamides have been identified as a new class of antituberculosis agents, with structural modifications improving their potency against Mycobacterium tuberculosis and enhancing metabolic stability. These compounds demonstrate promising in vitro activity and in vivo efficacy, suggesting potential in tuberculosis treatment (Kondreddi et al., 2013).
properties
CAS RN |
1000706-00-2 |
---|---|
Product Name |
1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]- |
Molecular Formula |
C24H20F2N2O2 |
Molecular Weight |
406.42 |
IUPAC Name |
7-(3-ethoxyphenyl)-5-fluoro-N-(3-fluorobenzyl)-1H-indole-2-carboxamide. |
InChI |
InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29) |
InChI Key |
GLBIHDRABBDRFA-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=CC2=C1C(C3=CC=CC(OCC)=C3)=CC(F)=C2)NCC4=CC=CC(F)=C4 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KX1141; KX-1141; KX 1141. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.